Stannane

GeSn alloys CVD precursor SWIR/LWIR optoelectronics

Stannane (SnH₄) enables >30% Sn incorporation in GeSn alloys for LWIR optoelectronics and carbon-free tin delivery in EUV/semiconductor processing—outcomes organotin analogs cannot achieve. Its volatility (bp -52°C) uniquely supports CVD/ALD workflows. Inquire for custom cylinder configurations and high-purity (≥99%) research-grade shipments.

Molecular Formula H4Sn
Molecular Weight 122.74 g/mol
CAS No. 2406-52-2
Cat. No. B1208499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane
CAS2406-52-2
Synonymsstannane
tin tetrahydride
Molecular FormulaH4Sn
Molecular Weight122.74 g/mol
Structural Identifiers
SMILES[SnH4]
InChIInChI=1S/Sn.4H
InChIKeyKXCAEQNNTZANTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 200 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane (SnH₄) CAS 2406-52-2: Baseline Properties and Procurement Context


Stannane (SnH₄, CAS 2406-52-2), also known as tin tetrahydride or tin hydride, is the parent inorganic hydride of tin and the simplest member of the organotin hydride family [1]. It is a colorless, highly toxic gas at ambient conditions (boiling point −52 °C, melting point −146 °C) with a tetrahedral molecular geometry and an Sn–H bond length of 170.1 pm [2][3]. Unlike its widely used organotin derivatives (e.g., tributyltin hydride, Bu₃SnH), stannane is thermodynamically unstable at room temperature, decomposing slowly to metallic tin and hydrogen gas, and ignites spontaneously upon contact with air [3]. This inherent instability historically limited its commercial availability and direct application, but recent advances in semiconductor processing and high-pressure materials science have created specific, quantifiable use cases where stannane's unique physicochemical signature—its volatility, elemental purity, and high hydrogen density—enables outcomes that cannot be replicated by organotin analogs or alternative tin precursors. This guide provides quantitative comparator-based evidence to support scientific selection and procurement decisions.

Why Stannane (SnH₄) Cannot Be Replaced by Generic Organotin Hydrides


Organotin hydrides such as tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH) are staple reducing agents and radical mediators in synthetic organic chemistry, valued for their bench stability and predictable reactivity [1]. However, these organotin derivatives cannot substitute for the parent stannane in applications requiring (i) volatile, carbon-free tin delivery for vapor-phase processing, (ii) maximum hydrogen density per tin atom under extreme compression, or (iii) stoichiometric hydrogen transfer without persistent organotin byproduct contamination. Stannane's volatility (boiling point −52 °C vs. Bu₃SnH boiling point 80 °C at 0.4 mmHg) enables chemical vapor deposition (CVD) and atomic layer deposition (ALD) workflows that are physically impossible with low-volatility organotins [2][3]. Furthermore, the decomposition of stannane yields only elemental tin and hydrogen gas, whereas organotin hydrides leave organotin residues that require chromatographic separation or aqueous workup—a critical distinction in semiconductor fabrication where carbon contamination degrades device performance [4]. The evidence below quantifies these differentiation dimensions with direct comparator data.

Stannane (SnH₄) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


CVD Precursor for High-Sn-Content GeSn Alloys: SnH₄ Enables 30–36% Sn Incorporation Unattainable with SnD₄

In chemical vapor deposition (CVD) synthesis of Ge₁₋ᵧSnᵧ alloys for short-wave infrared (SWIR) and long-wave infrared (LWIR) optoelectronics, the use of conventional SnH₄ instead of the previously preferred SnD₄ (stannane-d₄) is critical for achieving Sn compositions between 30% and 36% [1]. The SnD₄ precursor was historically favored due to its longer room-temperature lifetime; however, at the very low growth temperatures required for supersaturated alloys, Sn incorporation becomes reaction-rate-dependent, and only SnH₄ delivers the necessary kinetics to reach >30% Sn content [1]. The study further notes that SnH₄ can be synthesized from cheap and readily available starting materials, representing significant cost reduction compared to deuterated alternatives [1]. Heterostructure PIN diodes fabricated using the SnH₄ precursor displayed excellent structural properties and clear rectifying behavior, confirming SnH₄ as a viable Sn source across all concentrations of practical interest [1].

GeSn alloys CVD precursor SWIR/LWIR optoelectronics semiconductor epitaxy

Reduction of Benzaldehyde: Stannane Achieves Quantitative Yield with Full Hydride Utilization

In a systematic study of stannane reactivity with organic functional groups, Reifenberg and Considine (1993) reported that stannane reduces benzaldehyde to benzyl alcohol with quantitative yield, and all four hydrogens of the SnH₄ molecule are utilized in the reduction [1]. This contrasts with organotin hydrides, where only a fraction of the tin-bound hydrogens are available for transfer. For context, Kuivila and Beumel previously demonstrated that while dibutyltin dihydride (Bu₂SnH₂) effectively reduces benzaldehyde, diphenyltin dihydride (Ph₂SnH₂) fails to reduce ketones under similar conditions and instead undergoes decomposition [1]. The Reifenberg study explicitly notes that 'wherever possible, a comparison of the relative reactivities between stannane and organotin hydrides toward a common substrate is made,' and the results with stannane are largely analogous to those reported for organotin hydrides—but with superior atom economy per tin center [1].

organic synthesis reducing agent aldehyde reduction hydride transfer

High-Pressure Superconductivity: SnH₄ Predicted Tc Exceeds SiH₄ and GeH₄ Analogs

Ab initio evolutionary algorithm predictions by Gao et al. (2010) identified two unique high-pressure metallic phases of SnH₄ with space groups Ama2 (stable at 96–180 GPa) and P6₃/mmc (stable above 180 GPa), both containing hexagonal layers of Sn atoms and semimolecular H₂ units [1]. Application of the Allen-Dynes modified McMillan equation yielded predicted superconducting transition temperatures (Tc) of 15–22 K for the Ama2 phase at 120 GPa and 52–62 K for the P6₃/mmc phase at 200 GPa [1]. By comparison, analogous theoretical studies on SiH₄ predict a maximum Tc of ~16 K at 250 GPa, while GeH₄ predictions range from 14–25 K under similar compression regimes [2]. SnH₄ thus offers a substantially higher predicted Tc at lower or comparable pressures relative to its lighter Group 14 congeners. More recently, experimental work by Troyan et al. (2023) confirmed a previously unknown cubic (fcc) SnH₄ phase exhibiting superconductivity below Tc = 72 K at 180–210 GPa, with non-Fermi-liquid behavior in strong magnetic fields that deviates from conventional superconductor models [3].

superconductivity high-pressure physics hydrogen-rich materials hydride superconductors

Surface-Selective Decomposition: SnH₄ Decomposition Inhibited on ZrO₂ vs. Metallic Surfaces

In extreme ultraviolet (EUV) lithography systems, atomic hydrogen cleaning of tin-contaminated collector mirrors generates volatile SnH₄ as a byproduct. A study quantifying SnH₄ decomposition on various surfaces using X-ray photoelectron spectroscopy (XPS) found that metal-oxide surfaces significantly inhibit SnH₄ decomposition relative to metallic surfaces [1]. Specifically, decomposition of SnH₄ molecules is inhibited on ZrO₂ layers, in contrast to metallic surfaces where decomposition is catalytically accelerated, leading to tin redeposition and reflectivity loss [1]. This surface-selective behavior is unique to SnH₄ among tin hydride species and has direct implications for EUV mirror capping layer selection and contamination mitigation strategies. The study also notes that deposition of as little as 1 nm of tin film on multilayer mirror (MLM) surfaces reduces reflectivity by 10%, underscoring the criticality of controlling SnH₄ decomposition pathways [2].

EUV lithography surface chemistry contamination control tin redeposition

Stannane (SnH₄) Priority Application Scenarios Supported by Quantitative Evidence


CVD Growth of High-Sn-Content GeSn Alloys for LWIR Optoelectronics (>30% Sn)

Based on the evidence that SnH₄ enables Sn incorporation of 30–36% in Ge₁₋ᵧSnᵧ alloys—a compositional range unattainable with SnD₄ under identical low-temperature CVD conditions [1]—this application scenario is validated for researchers fabricating GeSn photodetectors, lasers, and modulators operating in the long-wave infrared (LWIR, >8 μm) regime. Procurement of SnH₄ is essential when the target Sn content exceeds 30%, as reaction-rate-dependent incorporation at low growth temperatures favors the protiated precursor over its deuterated analog. Device structures containing SWIR GeSn alloys grown with SnH₄ have demonstrated excellent structural properties and clear rectifying behavior in heterostructure PIN diodes, confirming process compatibility [1].

High-Pressure Superconductivity Research in Hydrogen-Rich Materials

The theoretical prediction of SnH₄ superconducting transition temperatures of 52–62 K at 200 GPa—exceeding those of SiH₄ (~16 K) and GeH₄ (14–25 K) [2][3]—positions SnH₄ as a prioritized candidate for diamond anvil cell (DAC) experiments exploring high-Tc superconductivity in Group 14 hydrides. The recent experimental confirmation of a cubic fcc SnH₄ phase with Tc = 72 K at 180–210 GPa, exhibiting non-Fermi-liquid behavior and unconventional B,T-linear magnetoresistance [4], further validates SnH₄ as a distinct research target. Procurement is indicated for condensed matter physics groups investigating hydride superconductors under extreme compression.

EUV Lithography Contamination Studies and Capping Layer Optimization

Given the quantified surface-selective decomposition behavior of SnH₄—inhibited on ZrO₂ and TiO₂ but catalytically accelerated on metallic surfaces such as Ni, Ru, Rh, and Au [5]—this application scenario is validated for EUV lithography researchers evaluating mirror capping layer materials and contamination mitigation strategies. The finding that 1 nm of tin deposition reduces multilayer mirror reflectivity by 10% [6] underscores the criticality of understanding SnH₄ decomposition pathways. Procurement of SnH₄ for controlled exposure experiments enables direct measurement of sticking coefficients and decomposition rates on candidate EUV-relevant surfaces.

Low-Thermal-Budget Epitaxy of Group-IV Ternary Semiconductors (GeSiSn)

Evidence from epitaxial growth studies demonstrates that SnH₄ reacts with GeH₃Cl at temperatures as low as 160–200 °C to produce defect-free Ge₁₋ₓ₋ᵧSiₓSnᵧ alloy films with 3–5% Si and ~5–11% Sn, exhibiting homogeneous compositions and atomically flat surfaces [7]. This low-thermal-budget compatibility with CMOS processing conditions, combined with SnH₄'s carbon-free decomposition pathway, makes it a preferred Sn precursor relative to organotin alternatives (e.g., tetraethyltin, SnEt₄) that introduce carbon contamination and require higher growth temperatures. Procurement is indicated for semiconductor epitaxy groups developing group-IV photonic integrated circuits on Si platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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